5-[3-(4-Fluorophenyl)ureido]-N,N,2-trimethylbenzenesulfonamide
Description
5-[3-(4-Fluorophenyl)ureido]-N,N,2-trimethylbenzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with three methyl groups (N,N,2-trimethyl) and a urea linkage to a 4-fluorophenyl group.
Properties
IUPAC Name |
1-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-11-4-7-14(10-15(11)24(22,23)20(2)3)19-16(21)18-13-8-5-12(17)6-9-13/h4-10H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACWBUOTYNJGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Fluorophenyl)ureido]-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Fluorinated Aromatic Amine: The initial step involves the nitration of 4-fluoroaniline, followed by reduction to yield 4-fluoroaniline.
Coupling with Isocyanate: The 4-fluoroaniline is then reacted with an isocyanate derivative to form the urea linkage.
Sulfonamide Formation: The final step involves the reaction of the urea derivative with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the sulfonamide group.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids or quinones.
Reduction: Products may include amines or reduced sulfonamides.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[3-(4-Fluorophenyl)ureido]-N,N,2-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzenesulfonamide core differentiates it from pyrazole-, thiazole-, or benzamide-based analogs. For example:
- Compound 16 (): Features a pyrazole ring with trifluoromethyl and methanesulfonamide groups. The trifluoromethyl group enhances lipophilicity, while the pyrazole core may influence conformational flexibility compared to the rigid benzenesulfonamide system .
- Compounds 4 and 5 (): Thiazole derivatives with fluorophenyl-substituted pyrazole moieties.
Functional Group Analysis
- Urea vs. Hydroxamic Acid : The target’s urea group contrasts with hydroxamic acids (e.g., compounds 6–10 in ), which exhibit metal-chelating properties. This difference implies divergent biological targets; hydroxamic acids are often protease inhibitors, whereas urea-containing compounds may target kinases or GPCRs .
- Sulfonamide vs. Benzamide : The sulfonamide group in the target and ’s N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide facilitates hydrogen bonding, but the latter’s benzamide and methoxy groups introduce additional hydrophobic interactions .
Molecular Weight and Drug-Likeness
- Target Compound : Estimated molecular weight ~280–300 g/mol (based on structure), aligning with Lipinski’s rule for oral bioavailability.
Comparative Data Table
Biological Activity
5-[3-(4-Fluorophenyl)ureido]-N,N,2-trimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of immunomodulation and cancer treatment. This article synthesizes available research findings, case studies, and relevant data to provide an authoritative overview of the compound's biological effects.
Chemical Structure and Properties
The compound is characterized by its unique chemical structure, which includes a sulfonamide group and a fluorophenyl moiety. This structure is believed to contribute to its biological activity.
- Chemical Formula : C₁₅H₁₈F N₃O₂S
- Molecular Weight : 319.39 g/mol
Research indicates that compounds similar to this compound exhibit immunomodulatory properties. The mechanism may involve the inhibition of specific enzymes or pathways that regulate immune responses. For instance, related compounds have been shown to inhibit steroid sulfatase (STS), an enzyme that plays a critical role in steroid metabolism and cancer progression .
Immunomodulatory Effects
Studies have highlighted the immunosuppressive capabilities of related compounds, suggesting potential therapeutic applications in autoimmune diseases and organ transplantation. The ability to modulate immune responses can be crucial in preventing graft rejection and managing autoimmune disorders.
Anticancer Properties
The compound's potential as an anticancer agent is supported by findings from various studies. For example, compounds with similar structures have demonstrated selective inhibition of estrogen receptor-positive breast cancer cell lines, indicating a promising avenue for therapeutic development .
- In vitro Studies : Inhibitory effects were observed against MCF-7 and T47D cell lines with IC50 values significantly lower than those of standard treatments like tamoxifen.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6j | MCF-7 | 15.9 |
| 6j | T47D | 8.7 |
| Tamoxifen | MCF-7 | 6.8 |
Case Studies
- Study on STS Inhibition : A study focused on the synthesis of steroid sulfatase inhibitors reported that derivatives similar to the target compound showed high potency against breast cancer cell lines. The research utilized molecular modeling techniques to predict binding interactions between the inhibitors and STS .
- Immunomodulatory Applications : Another investigation into immunomodulators indicated that compounds with structural similarities could effectively suppress immune responses in preclinical models, paving the way for their use in clinical settings for transplant patients .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
